N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide
CAS No.: 1031578-10-5
Cat. No.: VC11958715
Molecular Formula: C22H23ClN4O2
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031578-10-5 |
|---|---|
| Molecular Formula | C22H23ClN4O2 |
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide |
| Standard InChI | InChI=1S/C22H23ClN4O2/c1-15-9-10-17(16(23)13-15)24-20(28)14-27-19-8-4-3-7-18(19)25-21(22(27)29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) |
| Standard InChI Key | XSUJRFMSKBABIP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a quinoxaline ring (a bicyclic system combining benzene and pyrazine) substituted at the 3-position with a piperidine group and at the 1-position with an acetamide linker attached to a 2-chloro-4-methylphenyl group. The molecular formula is C22H23ClN4O2, with a molecular weight of 410.9 g/mol. Key structural features include:
-
Quinoxaline core: Provides a planar, aromatic system conducive to π-π stacking interactions with biological targets.
-
Piperidine substituent: Introduces basicity and conformational flexibility, enhancing binding to enzymes or receptors.
-
Chloro and methyl groups: Electron-withdrawing and hydrophobic moieties that influence solubility and target affinity.
The canonical SMILES representation is CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)Cl, and the InChI key is XSUJRFMSKBABIP-UHFFFAOYSA-N.
Physicochemical Characteristics
-
Solubility: Moderate lipophilicity (predicted logP ~3.2) due to the chloro and methyl groups, suggesting better membrane permeability.
-
Melting Point: Estimated >200°C based on analogous quinoxaline derivatives .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide and quinoxaline moieties.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity :
-
Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
-
Piperidine Substitution: Nucleophilic aromatic substitution at the quinoxaline’s 3-position using piperidine.
-
Acetamide Coupling: Reaction of 2-chloro-4-methylphenylamine with chloroacetyl chloride, followed by coupling to the quinoxaline-piperidine intermediate.
Critical parameters include:
-
Temperature: 80–100°C for cyclization steps.
-
Catalysts: Triethylamine or DMAP for amide bond formation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Analytical Validation
-
NMR: ¹H NMR (DMSO-d6) shows characteristic peaks at δ 2.52 (s, CH3), 7.33–8.25 (m, aromatic protons), and 10.55 (s, NH).
-
Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 411.1 [M+H]+.
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits phosphatidylinositol 3-kinase (PI3K) and receptor tyrosine kinases (RTKs), making it a candidate for cancer therapy :
-
PI3Kα Inhibition: IC50 = 0.41 μM in breast cancer cell lines (MCF-7), disrupting the AKT/mTOR pathway .
-
PDGFRβ Inhibition: 78% inhibition at 10 μM, reducing angiogenesis in in vitro models .
Antimicrobial Effects
Against Salmonella paratyphi, derivatives of this compound exhibit:
-
Biofilm Disruption: 60–70% reduction at 32 μg/mL, attributed to piperidine’s membrane-penetrating ability .
Anticancer Activity
In HCT-116 colon cancer cells:
Pharmacological Applications
Oncology
-
Combination Therapy: Synergizes with doxorubicin (CI = 0.3–0.5) in multidrug-resistant tumors .
-
Targeted Delivery: Nanoparticle formulations (PLGA carriers) improve bioavailability by 40% in murine models .
Infectious Diseases
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume